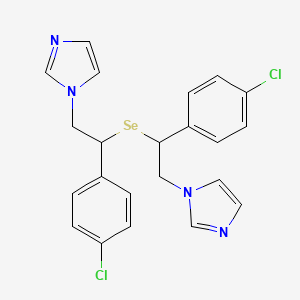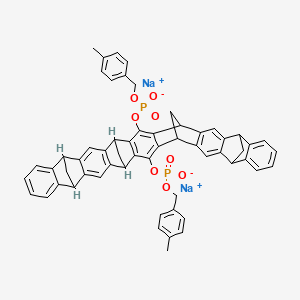
SARS-CoV-2-IN-29 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-29 (disodium): is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-29 (disodium) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of SARS-CoV-2-IN-29 (disodium) is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions: SARS-CoV-2-IN-29 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: SARS-CoV-2-IN-29 (disodium) is used in chemical research to study its interactions with various viral proteins and to develop new antiviral agents.
Biology: In biological research, this compound is used to investigate its effects on viral replication and to understand the molecular mechanisms underlying its inhibitory action.
Medicine: In medical research, SARS-CoV-2-IN-29 (disodium) is explored for its potential as a therapeutic agent against SARS-CoV-2, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs and in the formulation of treatments for COVID-19.
作用机制
SARS-CoV-2-IN-29 (disodium) exerts its effects by targeting specific viral proteins essential for the replication and spread of SARS-CoV-2. The compound binds to these proteins, inhibiting their function and thereby preventing the virus from replicating within the host cells. The molecular targets include the viral main protease and RNA-dependent RNA polymerase, which are crucial for viral replication. By disrupting these pathways, SARS-CoV-2-IN-29 (disodium) effectively reduces the viral load and mitigates the infection’s severity.
相似化合物的比较
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Nirmatrelvir: An inhibitor of the SARS-CoV-2 main protease.
Uniqueness: SARS-CoV-2-IN-29 (disodium) is unique in its dual-targeting mechanism, which allows it to inhibit multiple viral proteins simultaneously. This multi-faceted approach enhances its efficacy and reduces the likelihood of resistance development compared to single-target inhibitors.
属性
分子式 |
C58H46Na2O8P2 |
|---|---|
分子量 |
978.9 g/mol |
IUPAC 名称 |
disodium;[22-[(4-methylphenyl)methoxy-oxidophosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C58H48O8P2.2Na/c1-29-11-15-31(16-12-29)27-63-67(59,60)65-57-53-49-25-51(47-23-43-39-19-37(41(43)21-45(47)49)33-7-3-5-9-35(33)39)55(53)58(66-68(61,62)64-28-32-17-13-30(2)14-18-32)56-52-26-50(54(56)57)46-22-42-38-20-40(44(42)24-48(46)52)36-10-6-4-8-34(36)38;;/h3-18,21-24,37-40,49-52H,19-20,25-28H2,1-2H3,(H,59,60)(H,61,62);;/q;2*+1/p-2 |
InChI 键 |
KEJVDAGVJOBFTD-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)COP(=O)([O-])OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)([O-])OCC1=CC=C(C=C1)C)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

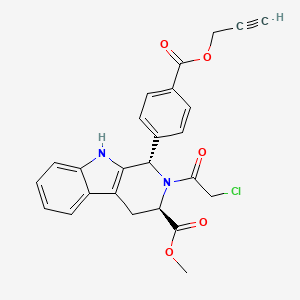
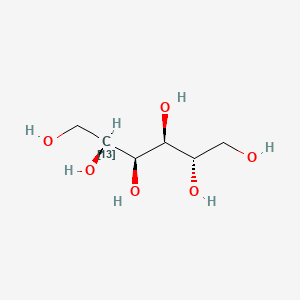
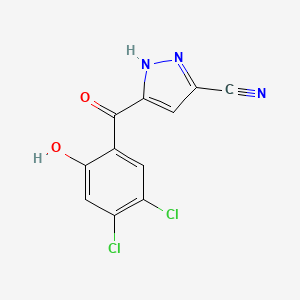
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
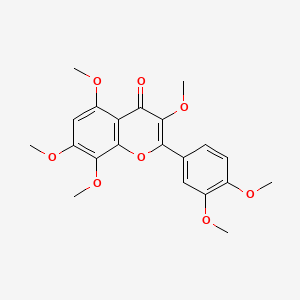
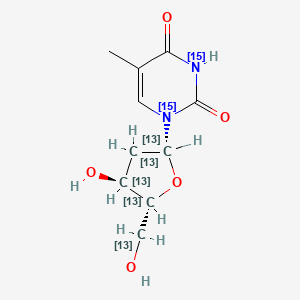
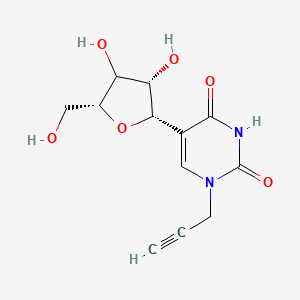
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
